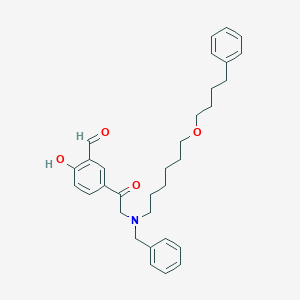
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, a phenylbutoxy group, and a hydroxybenzaldehyde moiety, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde involves multiple steps. One common method includes the reaction of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate with N-(6-(4-phenylbutoxy)hexyl)benzenemethamine hydrochloride in a suitable polar organic solvent . The reaction conditions typically involve the use of diisopropyl ethyl amine in dichloromethane (DCM) solvent .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired product .
化学反応の分析
Types of Reactions
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyl and phenylbutoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as bronchodilation in the case of respiratory applications .
類似化合物との比較
Similar Compounds
Salmeterol: A long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Formoterol: Another long-acting β2-adrenergic agonist with similar applications.
Uniqueness
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other similar compounds, it has a unique combination of benzyl and phenylbutoxy groups, contributing to its specific binding affinity and biological activity .
特性
IUPAC Name |
5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,26,35H,1-2,9-12,15,20-22,24-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCOGWSXNSYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
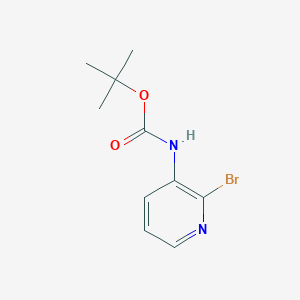

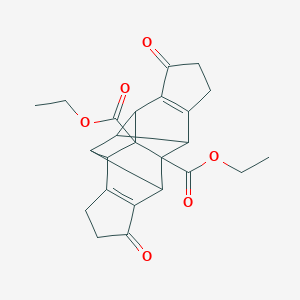
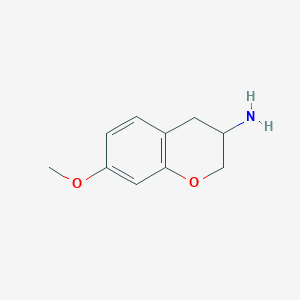
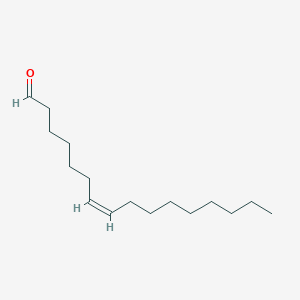
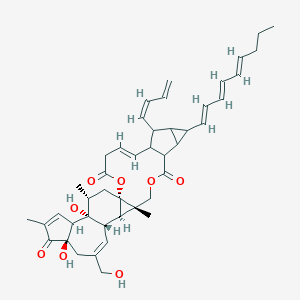
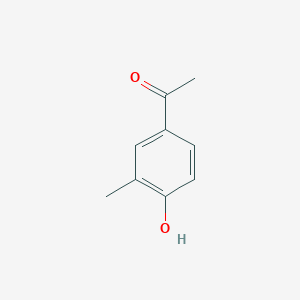
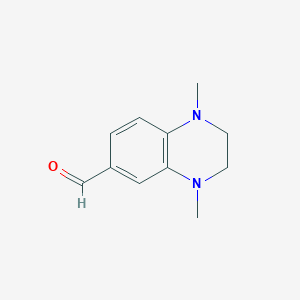
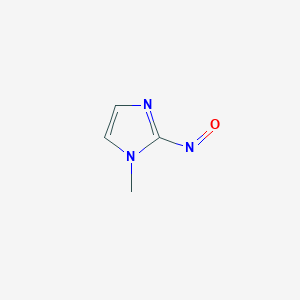
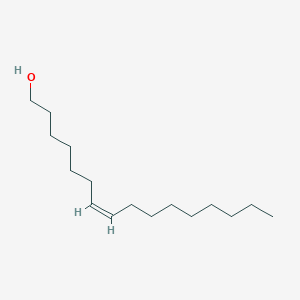
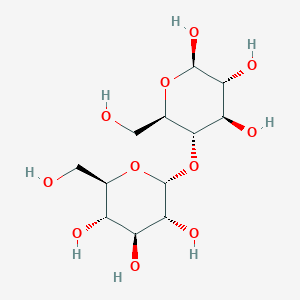

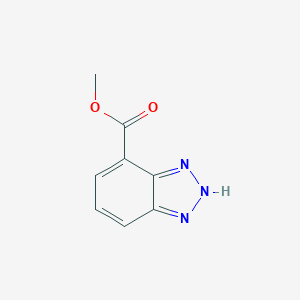
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
